tert-butyl 3-(4-bromophenyl)propanoate
Overview
Description
tert-Butyl 3-(4-bromophenyl)propanoate: is an organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . . This compound is characterized by the presence of a bromophenyl group attached to a propanoate ester, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-(4-bromophenyl)propanoate can be synthesized through the esterification of 3-(4-bromophenyl)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane . The reaction conditions may vary, but common catalysts include sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-bromophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols .
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride .
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate .
Common Reagents and Conditions:
Substitution: Reagents like or in polar aprotic solvents (e.g., or ).
Reduction: in anhydrous or .
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of substituted phenylpropanoates.
Reduction: Formation of .
Oxidation: Formation of 3-(4-bromophenyl)propanoic acid .
Scientific Research Applications
tert-Butyl 3-(4-bromophenyl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-bromophenyl)propanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid . These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various bioactive compounds .
Comparison with Similar Compounds
- tert-Butyl 3-(4-chlorophenyl)propanoate
- tert-Butyl 3-(4-fluorophenyl)propanoate
- tert-Butyl 3-(4-methylphenyl)propanoate
Comparison: tert-Butyl 3-(4-bromophenyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs . The bromine atom enhances the compound’s ability to undergo substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXMNZPYSWHBOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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